molecular formula C27H26ClN5O4S B2719698 7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-18-3

7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2719698
M. Wt: 552.05
InChI Key: RGDNVPROSJDLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C27H26ClN5O4S and its molecular weight is 552.05. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Approaches : Research has been dedicated to the development of synthetic pathways for triazoloquinazolinone derivatives, emphasizing the versatility of these compounds in organic synthesis. For instance, studies have detailed the synthesis of triazoloquinazolinones through cyclization and condensation reactions, showcasing the structural diversity achievable with different substituents and functional groups (Heras et al., 2003; Al-Salahi, 2010). These synthetic routes provide a foundation for further chemical modification and exploration of novel compounds with potential biological activities.

Molecular Structure and Reactivity : The crystal and molecular structure of synthesized triazoloquinazolinone derivatives have been characterized, with studies employing spectroscopy and X-ray crystallography. These analyses offer insights into the compounds' geometrical parameters and electronic structures, facilitating understanding of their reactivity and interaction with biological targets (Wu et al., 2022; Wu et al., 2021).

Biological Activities

Anticancer Activity : Novel triazoloquinazoline derivatives have been designed, synthesized, and evaluated for their anticancer activity. Some derivatives have shown significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents. The structural requirements for anticancer activity have been explored, highlighting the importance of specific substituents and functional groups (Reddy et al., 2015).

Antimicrobial and Nematicidal Properties : Research has also revealed that certain triazoloquinazoline derivatives possess antimicrobial and nematicidal activities. These compounds have been tested against a range of bacterial and fungal strains, as well as nematodes, showing good to moderate activities. The presence of specific substituents enhances these biological properties, making these derivatives promising candidates for the development of new antimicrobial and nematicidal agents (Reddy et al., 2016).

properties

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN5O4S/c1-3-36-23-13-10-18(16-24(23)37-4-2)14-15-29-25-21-17-19(28)11-12-22(21)33-26(30-25)27(31-32-33)38(34,35)20-8-6-5-7-9-20/h5-13,16-17H,3-4,14-15H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDNVPROSJDLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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